molecular formula C5H8Cl2N2S B13575706 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride

Cat. No.: B13575706
M. Wt: 199.10 g/mol
InChI Key: NTNLAHKZZIODDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in the synthesis of various biologically active molecules and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride typically involves the reaction of 2-chlorothiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in synthetic chemistry .

Biological Activity

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorothiazole ring, which is known for its diverse biological activities. The structural formula is represented as follows:

C5H6ClNS\text{C}_5\text{H}_6\text{ClN}\text{S}

Research indicates that compounds containing thiazole moieties often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains under investigation, but similar compounds have been shown to exhibit:

  • Antimicrobial activity : Inhibiting the growth of bacteria and fungi.
  • Antiparasitic effects : Targeting protozoan parasites such as Plasmodium and Trypanosoma.
  • Potential anticancer properties : Inducing apoptosis in cancer cell lines.

Biological Activity Data

A summary of relevant biological activities observed in studies involving thiazole derivatives, including this compound, is presented in Table 1.

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans15.0
AntiparasiticPlasmodium falciparum6.46
CytotoxicityHuman cancer cell lines (U-937)11.80

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Antimicrobial Study : A study showed that thiazole derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth, with this compound demonstrating an IC50 value comparable to established antibiotics like miconazole .
  • Anticancer Research : In vitro assays revealed that thiazole derivatives could induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The compound was noted for its selective cytotoxicity against certain cancer cells while sparing normal cells .
  • Antiparasitic Evaluation : Another study focused on the antiparasitic effects of thiazole derivatives against Trypanosoma cruzi, showing promising results with low micromolar activity, indicating potential for developing new treatments for Chagas disease .

Properties

Molecular Formula

C5H8Cl2N2S

Molecular Weight

199.10 g/mol

IUPAC Name

1-(2-chloro-1,3-thiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H7ClN2S.ClH/c1-3(7)4-2-8-5(6)9-4;/h2-3H,7H2,1H3;1H

InChI Key

NTNLAHKZZIODDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)Cl)N.Cl

Origin of Product

United States

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